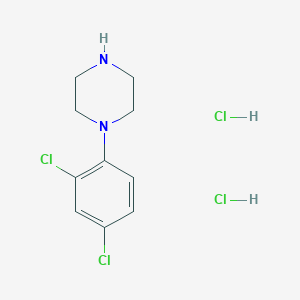

1-(2,4-dichlorophenyl)piperazine Dihydrochloride

Description

1-(2,4-Dichlorophenyl)piperazine dihydrochloride is a piperazine derivative characterized by a dichlorophenyl group substituted at the 2- and 4-positions of the aromatic ring. The compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antipsychotics, antihistamines, and anticancer agents. Its structural backbone—comprising a piperazine ring and a dichlorinated aryl group—enhances binding affinity to neurotransmitter receptors (e.g., dopamine and serotonin receptors) and modulates pharmacokinetic properties such as solubility and metabolic stability .

The synthesis typically involves coupling 2,4-dichloroaniline with piperazine derivatives under acidic or catalytic conditions. For example, in the preparation of dopamine D3 receptor ligands, 1-(2,4-dichlorophenyl)piperazine is reacted with pentanamide derivatives to yield selective antagonists with submicromolar binding affinities . Its dihydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo pharmacological evaluations.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.2ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNFGXBYBYIUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Cl)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372113 | |

| Record name | 1-(2,4-dichlorophenyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-48-2 | |

| Record name | 1-(2,4-dichlorophenyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 827614-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)piperazine Dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or extraction techniques .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)piperazine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: N-oxides of 1-(2,4-Dichlorophenyl)piperazine.

Reduction: Amine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)piperazine Dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in studies related to receptor binding and neurotransmitter activity.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)piperazine Dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of neurotransmitter systems, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Chlorine Substitution

The position and number of chlorine atoms on the phenyl ring significantly influence biological activity and receptor selectivity. Key analogues include:

Key Findings :

- Positional Effects : The 2,4-dichloro substitution enhances dopamine D3 receptor selectivity compared to 3,4-dichloro derivatives, which exhibit stronger sigma-1 receptor binding .

- Monochloro vs. Dichloro: 1-(4-Chlorophenyl)piperazine shows weaker receptor interactions due to reduced steric and electronic effects, limiting its use to intermediate roles .

Piperazine Derivatives with Non-Chlorinated Aryl Groups

Substitution of the dichlorophenyl group with other aryl moieties alters pharmacological profiles:

Key Findings :

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substitution improves metabolic stability but reduces aqueous solubility compared to dichlorophenyl derivatives .

- Methoxy Groups : 2,4-Dimethoxy analogues exhibit superior serotonin receptor binding but lack the broad-spectrum activity of dichlorophenyl derivatives .

Piperazine Salts and Their Pharmacokinetic Profiles

The choice of counterion (e.g., hydrochloride, dihydrochloride, fumarate) impacts solubility and bioavailability:

| Compound | Salt Form | Solubility (mg/mL) | Bioavailability (Oral) |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)piperazine dihydrochloride | Dihydrochloride | 25.3 (H₂O) | 45–55% |

| 1-(3,4-Dichlorophenyl)piperazine hydrochloride | Hydrochloride | 18.7 (H₂O) | 30–40% |

| 1-Benzhydryl-4-cinnamylpiperazine fumarate | Fumarate | 12.1 (H₂O) | 60–70% |

Key Findings :

- Dihydrochloride salts generally offer higher aqueous solubility than monohydrochloride forms, enhancing in vivo utility .

- Fumarate salts, though less soluble, improve sustained release in cerebral blood flow modulators .

Key Findings :

Biological Activity

1-(2,4-Dichlorophenyl)piperazine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its significant biological activity. This article delves into its mechanisms of action, biochemical properties, and applications in scientific research, supported by data tables and relevant case studies.

Target and Mode of Action

This compound primarily targets the neuromuscular systems of parasites, leading to their paralysis. This anthelmintic action is mediated through interactions with neurotransmitter systems, particularly by binding to serotonin receptors. The compound's ability to modulate receptor activity is crucial for its effectiveness against parasitic infections.

Biochemical Pathways

The compound influences various biochemical pathways by altering cell signaling and gene expression. It has been shown to interact with G-protein coupled receptors, leading to significant changes in intracellular signaling cascades. Additionally, it affects transcription factors that regulate gene expression, thereby influencing cellular metabolism and function.

This compound exhibits a range of biochemical properties:

- Cellular Effects : It modulates cell signaling pathways and alters gene expression, impacting various cellular processes.

- Molecular Mechanism : The compound binds to specific receptor sites on proteins, causing conformational changes that either inhibit or activate protein functions. This binding can also affect enzyme activity through competitive or allosteric inhibition.

- Stability and Dosage Effects : Laboratory studies indicate that the compound remains stable under certain conditions but may degrade when exposed to light or high temperatures. Dosage effects in animal models show that low doses have minimal impact while higher doses can lead to significant physiological changes and potential toxicity.

Research Applications

This compound is utilized in various research domains:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biology : Researchers employ it in studies related to receptor binding and neurotransmitter activity.

- Medicine : The compound is being investigated for potential therapeutic effects in treating neurological disorders .

- Industry : Its applications extend to developing agrochemicals and other industrial products.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride | Moderate anthelmintic activity | Different substitution pattern on the phenyl ring |

| 1-(3,4-Dichlorophenyl)piperazine Dihydrochloride | Lesser selectivity for serotonin receptors | Varies in receptor binding affinity |

| 1-(2,3-Dichlorophenyl)piperazine Dihydrochloride | Similar mechanisms but different pharmacokinetics | Affects different metabolic pathways |

This table highlights how the specific substitution pattern on the phenyl ring of this compound influences its chemical reactivity and biological activity compared to its analogs.

Case Studies

Several studies have explored the biological activity of this compound:

- Antiparasitic Efficacy : Research indicates that this compound shows significant efficacy against various parasites by inducing paralysis and facilitating their expulsion from the host body. In animal models, it has demonstrated a rapid reduction in parasite levels when administered at effective dosages .

- Neurotransmitter Modulation : A study highlighted its role in modulating serotonin levels in animal models, suggesting potential applications in treating mood disorders or anxiety-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.